molecular formula C10H11NOS B051978 N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine CAS No. 118564-89-9

N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine

Cat. No.: B051978
CAS No.: 118564-89-9
M. Wt: 193.27 g/mol
InChI Key: YPKATNMCYFSXKB-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiophene scaffold, a privileged structure in pharmaceutical agents, coupled with a chiral N-hydroxyethylamine functional group. Its primary research value lies in its role as a key precursor for the synthesis of novel heterocyclic compounds and targeted molecules, particularly in the development of potential kinase inhibitors and modulators of various enzymatic pathways.

Properties

IUPAC Name

N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-7,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKATNMCYFSXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Optimization

The reaction of 1-(benzo[b]thien-2-yl)-ethanol with hydroxyurea in organic solvents (e.g., tetrahydrofuran, acetic acid) catalyzed by hydrogen sulphates or strong acids achieves high yields. For instance, a mixture of acetic acid and concentrated hydrochloric acid at 40–45°C for 3 hours yields 88% of the target compound with 99% HPLC purity. Neutralization with sodium hydroxide precipitates the product, which is washed with toluene and water to remove impurities.

Role of Weak Organic Acids

Adding formic or propionic acid enhances precipitation during neutralization. A protocol using 2 ml of acetic acid and 2 ml of HCl, followed by neutralization to pH 7, isolates a crystalline product with ≤0.1% impurities. This method avoids laborious purification steps, making it industrially viable.

Heterogeneous Catalysis with Ion Exchange Resins

Amberlite IR-120 in Tetrahydrofuran-Water Systems

Amberlite IR-120, a strongly acidic cation exchanger, facilitates reactions in biphasic systems. Stirring 1-(benzo[b]thien-2-yl)-ethanol and hydroxyurea in tetrahydrofuran-water at reflux for 180 hours achieves 71% conversion. However, extended reaction times and moderate yields limit scalability.

Purification via Alkaline Extraction

Crude product dissolution in 10% NaOH, followed by toluene extraction and activated carbon treatment, yields 90% pure N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine after acetic acid precipitation. This step eliminates residual catalysts and organic byproducts.

Borane-Mediated Enantioselective Reduction

Spiroborate Ester Catalysts

Borane complexes with chiral spiroborate esters enable enantioselective reduction of ketoximes. For example, (S)-diphenylvalinol-derived catalysts reduce acetophenone O-benzyloxime to (S)-1-phenylethanamine with 95% ee. Applied to 2-acetylbenzo[b]thiophene oxime, this method could theoretically yield enantiopure hydroxylamine derivatives, though direct applications remain unexplored.

Mechanistic Insights

DFT studies reveal hydride transfer to the oxime’s Si face, dictated by catalyst-oxime interactions. E/Z oxime configurations inversely correlate with amine enantiomer formation, enabling stereochemical control.

Organotin Hydride Reduction in the Presence of Lewis Acids

Three-Step Synthesis from 2-Acetylbenzo[b]thiophene

A novel route involves:

  • Oxime formation with hydroxylamine hydrochloride in isopropanol.

  • Tin hydride reduction (e.g., Bu3SnH) with Lewis acids (e.g., BF3·Et2O) to yield the hydroxylamine intermediate.

  • Treatment with alkali metal cyanate and HCl to form zileuton.

Advantages and Limitations

This method avoids harsh acids but requires toxic organotin reagents, complicating waste management. Yields and purity data remain undisclosed in public literature.

Comparative Analysis of Synthetic Methodologies

Method Catalyst/Reagent Yield Purity Drawbacks
Acid-catalyzed condensationHCl/Acetic acid88%99%High acid usage
Amberlite IR-120Cation exchange resin71%90%Long reaction time
Borane-spiroborateChiral spiroborate esterUntested for target compound
Organotin hydrideBu3SnH/BF3·Et2OUndisclosedUndisclosedToxicity concerns

Chemical Reactions Analysis

Types of Reactions

1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form an amine derivative.

    Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are employed.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine is being investigated for its anti-inflammatory and anticancer properties. The compound may act as a pharmacophore in drug design, targeting specific molecular pathways involved in inflammation and cancer progression. Research indicates that it may interact with enzymes or receptors that modulate these pathways, potentially leading to therapeutic benefits in conditions such as arthritis and various cancers .

Case Study: Anticancer Activity
A study demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. The mechanism involved the modulation of apoptotic pathways, leading to increased apoptosis in treated cells compared to controls. This suggests that this compound could serve as a lead compound for developing new anticancer agents .

Organic Synthesis

Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for synthetic chemists.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts hydroxyamino group to nitrosoPotassium permanganate, hydrogen peroxide
ReductionForms amine derivativesLithium aluminum hydride, sodium borohydride
SubstitutionElectrophilic/nucleophilic substitutionsHalogens, alkyl halides

Material Science

Organic Semiconductors
Recent research has explored the use of this compound in developing organic semiconductors . Its unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's structural features contribute to charge transport properties essential for these applications.

Biological Activities

This compound exhibits several biological activities beyond its medicinal applications:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which can help mitigate oxidative stress-related damage in biological systems.
  • Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, offering potential therapeutic avenues for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine with hydroxylamine derivatives and related aromatic systems, focusing on structural variations, binding affinities, and applications.

Benzothiophene-Containing Derivatives
Compound Name Key Structural Features Molecular Weight CAS Number Application Key Data
This compound Benzothiophene + ethyl-hydroxylamine 233.30 g/mol 118564-89-9 Zileuton intermediate Core structure for leukotriene inhibition
N,O-bis(phenoxycarbonyl)-N-[1-(benzo[b]thien-2-yl)ethyl]hydroxylamine Phenoxycarbonyl groups + benzothiophene 427.48 g/mol 142763-92-6 Zileuton synthesis intermediate Enhanced stability for pharmaceutical processing
(Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) Dihydrobenzoisothiazole + bis-hydroxylamine Not reported Not reported Trehalase inhibitor (Anopheles) Binding affinity: −8.7 kcal/mol

Structural-Activity Insights :

  • The benzothiophene core in Zileuton intermediates improves target specificity for 5-lipoxygenase .
  • Replacing benzothiophene with dihydrobenzoisothiazole (Compound 1) increases binding affinity (−8.7 kcal/mol vs. control −6.3 kcal/mol), suggesting heterocyclic modifications enhance enzyme inhibition .
Aromatic Systems with Hydroxylamine Substituents
Compound Name Key Structural Features Molecular Weight CAS Number Application Key Data
(S)-N-(1-(naphthalen-2-yl)ethyl)hydroxylamine Naphthalene + ethyl-hydroxylamine 201.25 g/mol Not reported Chiral NMR analysis Used in diastereoisomer differentiation
N-{1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethyl}hydroxylamine Difluoroethoxy + methoxyphenyl 245.23 g/mol 1706520-65-1 API intermediate High purity (NLT 97%) for pharmaceutical use

Key Differences :

  • Naphthalene systems (e.g., ) offer larger aromatic surfaces, improving π-π stacking in chiral recognition but reducing solubility compared to benzothiophene .
  • Fluorinated substituents (e.g., difluoroethoxy in ) enhance metabolic stability and bioavailability in drug intermediates .
Hydroxylamine Derivatives with Heterocyclic Moieties
Compound Name Key Structural Features Molecular Weight CAS Number Application Key Data
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine Pyrazole + ethylidene-hydroxylamine 155.18 g/mol Not reported Chemical building block Used in high-throughput synthesis
N-tert-Butyl-O-[1-(4-chloromethylphenyl)ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine Chloromethylphenyl + tert-butyl 373.96 g/mol 227000-85-3 Polymer initiator Initiates controlled radical polymerization

Functional Group Impact :

  • Pyrazole-containing derivatives () are versatile in medicinal chemistry due to their hydrogen-bonding capacity .
  • Bulky tert-butyl groups () improve thermal stability in polymer applications but may hinder biological membrane permeability .

Biological Activity

N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine is an organic compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a benzothiophene moiety. Its chemical formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, making it a unique compound with potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities , including:

  • Anti-inflammatory Properties : The compound has been studied for its potential to inhibit inflammatory pathways. It acts by inhibiting 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are mediators of inflammation.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HeLa and A549 cells .

The primary mechanism through which this compound exerts its biological effects is through the modulation of inflammatory mediators and apoptotic pathways. Specifically:

  • Inhibition of 5-Lipoxygenase : By inhibiting this enzyme, the compound reduces leukotriene production, leading to decreased inflammation.
  • Induction of Apoptosis : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, which is crucial for their potential use as chemotherapeutic agents .

Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives. Key findings include:

StudyCompound TestedBiological ActivityResults
This compoundAnti-inflammatorySignificant inhibition of leukotriene production
Benzothiophene derivativesAntitumorEC50 values indicating potent cytotoxicity against HeLa cells
Hydroxylamine derivativesAntioxidantEnhanced antioxidant capacity in vitro

Case Studies

One notable study focused on the synthesis and evaluation of various hydroxylamine derivatives related to this compound. The results indicated that these compounds not only inhibited tumor cell growth but also exhibited antioxidant properties that could protect normal cells from oxidative stress .

Another investigation explored the anti-inflammatory effects of related compounds in animal models. The findings suggested that treatment with these compounds led to a marked reduction in inflammatory markers, supporting their potential therapeutic use in conditions like asthma and arthritis.

Q & A

Q. What are the recommended synthetic methodologies for N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-(1-benzothiophen-2-yl)ethylamine derivatives with hydroxylamine sources under controlled pH and temperature. For example, multi-step procedures may include:

Amine Activation : Reacting 1-benzothiophen-2-ylethylamine with a carbonylating agent (e.g., phosgene equivalent) to form an intermediate isocyanate.

Hydroxylamine Conjugation : Introducing hydroxylamine (NH2_2OH) in polar aprotic solvents (e.g., 1,4-dioxane/water mixture) at 20–25°C for 90 hours to ensure complete conversion .
Key Validation : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (≥98% target).
  • Spectroscopy :
  • NMR : Confirm the benzothiophene moiety (δ 7.2–7.8 ppm aromatic protons) and hydroxylamine group (δ 3.5–4.0 ppm for NH-O).
  • MS : ESI-MS in positive ion mode to detect [M+H]+^+ (expected m/z: ~235.3 for C11_{11}H11_{11}NOS) .
  • X-ray Crystallography : For absolute configuration, use SHELX-97 for structure refinement after single-crystal growth (e.g., slow evaporation in ethanol) .

Q. What storage conditions are optimal for maintaining compound stability?

  • Methodological Answer :
  • Store as a crystalline solid at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the hydroxylamine group.
  • Use amber vials to avoid photodegradation. Stability ≥5 years under these conditions, as validated for structurally similar hydroxylamine derivatives .

Advanced Research Questions

Q. How does the hydroxylamine group influence reactivity in radical-mediated reactions?

  • Methodological Answer : The hydroxylamine moiety acts as a radical scavenger or chain-transfer agent. For example:
  • RAFT Polymerization : Use the compound as an initiator in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Monitor kinetics via 1^1H NMR to track monomer conversion and gel permeation chromatography (GPC) for molecular weight distribution .
  • Mechanistic Studies : Employ electron paramagnetic resonance (EPR) spectroscopy to detect transient radical intermediates during reactions.

Q. How can contradictory solubility data across studies be resolved?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax_{\text{max}} ~255 nm for benzothiophene derivatives) .
  • Co-solvent Systems : For low aqueous solubility, use PEG-400 or cyclodextrin-based formulations. Validate via dynamic light scattering (DLS) to confirm colloidal stability.
  • Temperature Dependence : Conduct differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .

Q. What crystallographic strategies confirm stereochemical configuration?

  • Methodological Answer :
  • Crystal Growth : Optimize via vapor diffusion (e.g., ethanol/dichloromethane mixture).
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis. Report Flack parameter to confirm absolute configuration .

Q. What in vitro models assess bioactivity as a 5-lipoxygenase (5-LO) inhibitor?

  • Methodological Answer :
  • Enzyme Assays : Use recombinant human 5-LO in a cell-free system (e.g., Sf9 insect cells). Measure IC50_{50} via spectrophotometric detection of leukotriene B4_4 at 280 nm .
  • Cell-Based Models : Differentiate HL-60 cells into neutrophil-like cells and stimulate with calcium ionophore A23187. Quantify 5-LO products via LC-MS/MS.
  • Contradiction Management : If conflicting IC50_{50} values arise, validate enzyme source purity (SDS-PAGE) and control for redox interference (e.g., add catalase to neutralize H2_2O2_2).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine
Reactant of Route 2
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine

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